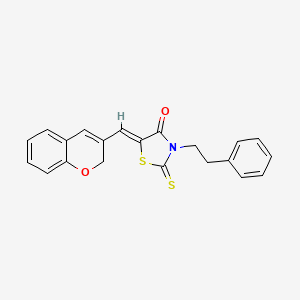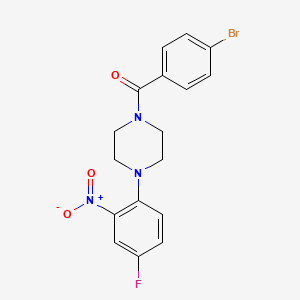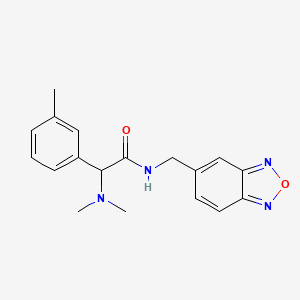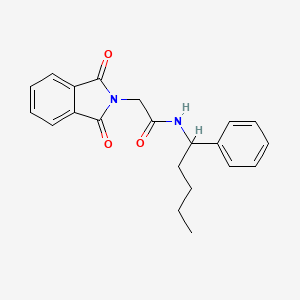
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CT, is a novel small molecule compound that has garnered significant attention in the scientific community for its potential therapeutic applications. CT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways in cells. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of several enzymes such as protein kinase C and caspases, which are involved in the regulation of cell growth and apoptosis. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the expression of various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated the ability of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In animal studies, 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce blood glucose levels and improve insulin sensitivity, suggesting its potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its high yield and relatively straightforward synthesis method. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is also stable and can be easily stored for long periods, making it a convenient compound for research purposes. However, one of the limitations of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the potential of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as a combination therapy with existing anticancer drugs. Another direction is to explore the potential of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as an anti-inflammatory agent for the treatment of various inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a novel small molecule compound with promising potential as a therapeutic agent for various diseases. Its relatively straightforward synthesis method, high yield, and stable nature make it a convenient compound for research purposes. Further studies are needed to fully elucidate the mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. One of the most significant applications of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as an anticancer agent. Several studies have demonstrated the ability of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also shown potential in treating other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c23-20-19(13-16-12-17-8-4-5-9-18(17)24-14-16)26-21(25)22(20)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLZDHPUONDLJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3976124.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3976133.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976137.png)
![N-(2-methoxy-1-methylethyl)-1-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B3976145.png)

![4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]morpholine](/img/structure/B3976160.png)

![4-{[butyl(ethyl)amino]carbonyl}phenyl acetate](/img/structure/B3976168.png)


![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)

![1-(ethylsulfonyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3976217.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3976224.png)